molecular formula C2H4N4 B106234 2H-Tetrazole, 2-methyl- CAS No. 16681-78-0

2H-Tetrazole, 2-methyl-

Cat. No. B106234
CAS RN: 16681-78-0
M. Wt: 84.08 g/mol
InChI Key: VRESBNUEIKZECD-UHFFFAOYSA-N
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Description

2H-Tetrazole, 2-methyl- is a chemical compound with the formula C2H4N4. Its molecular weight is 84.0800 . It is also known by the name 2-Methyltetrazole .


Molecular Structure Analysis

The molecular structure of 2H-Tetrazole, 2-methyl- is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2H-Tetrazole, 2-methyl- is resistant to the action of acids, bases, and oxidizing and reducing agents . It has a high degree of delocalization energy, which is characteristic of these compounds .

Scientific Research Applications

  • Multicomponent Reactions in Drug Design 2H-Tetrazole derivatives, including 2-methyl-2H-tetrazole, are crucial in medicinal chemistry due to their bioisosterism with carboxylic acid and amide moieties, metabolic stability, and other beneficial physicochemical properties. They feature in over 20 FDA-approved drugs, but their exact binding mode and chemical behavior are not fully understood. Multicomponent reaction (MCR) chemistry is instrumental in creating diverse tetrazole scaffolds, contributing novelty, diversity, and complexity to drug design (Neochoritis, Zhao, & Dömling, 2019).

  • Structural and Energetic Material Studies 2-methyl-2H-tetrazole has been investigated for its potential as an energetic material. Studies have focused on its properties, such as thermal behavior, heats of formation, and detonation characteristics, comparing it to established explosives like TNT and RDX. This research is significant in the development of new, more efficient, and possibly environmentally friendly explosive materials (Klapötke & Stierstorfer, 2007).

  • Photochemistry in Coordination Chemistry Investigations into the photochemical stability of 2-methyl-(2H)-tetrazole derivatives, such as 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS), have revealed insights into their potential applications in catalysis and chelant-based chemotherapy. Understanding the photostability of these compounds is crucial for their application in light-sensitive processes (Ismael, Abe, Fausto, & Cristiano, 2019).

  • Synthetic and Structural Chemistry Research Research on 2-methyl-2H-tetrazole derivatives includes synthesis and characterization using techniques like NMR spectroscopy and X-ray diffraction. This research provides a deeper understanding of the molecular structures and intermolecular interactions of these compounds, which is essential in various fields of chemistry and materials science (Oklješa & Klisurić, 2021).

  • Exploration of Reaction Pathways The photochemistry of 2-methyl-2H-tetrazole derivatives has been examined to understand the influence of structural variations on their reaction pathways. This research is vital for the development of new chemical processes and materials, particularly in fields requiring specific photochemical reactions (Ismael, Fausto, & Cristiano, 2016).

  • Innovations in Material Science and Energetics Research into 2-methyl-5-(tetrazol-1-yl)tetrazole, a derivative of 2H-tetrazole, highlights its potential as an energetic material. Comprehensive characterization, including spectroscopy, thermal analysis, and X-ray diffraction, combined with computational studies, has assessed its suitability for various applications, particularly in energetic materials (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).

  • Prototropic Equilibria Studies Mass spectrometry studies of 2H-tetrazole derivatives, including 5-methyltetrazole, have provided insights into prototropic equilibria in the gas phase. This research is significant for understanding the fundamental chemical properties and behavior of these compounds (Rażyńska, Tempczyk, Maliński, Szafranek, Grzonka, & Hermann, 1983).

  • Solid-State Vibrational Spectra Analysis The study of the molecular structure and vibrational spectra of 2-methyl-2H-tetrazol-5-amine (2MTA) in solid argon provides valuable information on its structural properties and photochemical processes. This research aids in understanding the behavior of such compounds under different environmental conditions (Gómez-Zavaglia, Reva, Frija, Cristiano, & Fausto, 2005).

Safety And Hazards

Tetrazole is known to decompose and emit toxic nitrogen fumes when heated. It reacts easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

properties

IUPAC Name

2-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c1-6-4-2-3-5-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRESBNUEIKZECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168196
Record name 2H-Tetrazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyltetrazole

CAS RN

16681-78-0
Record name 2-Methyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole, 2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-1,2,3,4-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Schindler - Magnetic resonance in chemistry, 1988 - Wiley Online Library
Second‐order magnetic properties, ie magnetic susceptibility and chemical shift tensors, of some five‐ and six‐ membered heterocycles containing nitrogen were calculated by means …
MC Motshudi, OO Olaokun, NM Mkolo - Journal of King Saud University …, 2021 - Elsevier
Objectives As microorganisms are developing resistance to therapies, the search for potent antimicrobial compounds continues. The potential of detecting new compound(s) with …
Number of citations: 8 www.sciencedirect.com
KC Chen, SW Tsai, X Zhang, C Zeng, HY Yang - Scientific Reports, 2021 - nature.com
For malignant pleural effusions, pleural fluid cytology is a diagnostic method, but sensitivity is low. The pleural fluid contains metabolites directly released from cancer cells. The …
Number of citations: 5 www.nature.com
Z Wan - Journal of Molecular Structure, 2020 - Elsevier
Quantum chemistry method is used to calculate 1444 descriptors of each nitrogen oxide molecule. Variables are screened by using multiple stepwise regression (MSR). The optimal ten-…
Number of citations: 6 www.sciencedirect.com
AR HOTEL - 2011 - academia.edu
A chromatographic method was developed for analysis of the aromatic substances of Greek traditional distillate called ouzo. The method was based on the use of a new very long (100 …
Number of citations: 3 www.academia.edu
U Ünalan, P Dalgaard, F Korel - International Food Congress-Novel …, 2011 - core.ac.uk
It is our pleasure to introduce you The International Food Congress entitled" Novel Approaches in Food Industry" which will be held in Çeşme, Izmir, TURKEY. The congress will take …
Number of citations: 8 core.ac.uk
K Schon-Love - research.aber.ac.uk
Statement 1 This thesis is the result of my own investigations, except where otherwise stated. Where* correction services have been used, the extent and nature of the correction is …
Number of citations: 2 research.aber.ac.uk
A Van Heerden - 2009 - North-West University
Number of citations: 2
АГ Тырков, МА Абдельрахим, КП Пащенко… - Естественные …, 2013 - nature.asu.edu.ru
Для нахождения корреляции между расчетными характеристиками тетразолилнитрометильных анионов и экспериментальными данными об их реакционной …
Number of citations: 2 nature.asu.edu.ru

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